3-(3-bromo-2-oxopropyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
The compound “3-(3-bromo-2-oxopropyl)-3,4-dihydroquinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The “3-bromo-2-oxopropyl” group suggests the presence of a bromine atom and a carbonyl group in the propyl chain attached to the quinazolinone core.
Molecular Structure Analysis
The molecular structure of this compound would likely show the bicyclic quinazolinone core, with the bromo-oxopropyl group attached at the 3-position of the quinazolinone ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and substituents. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromo-oxopropyl group) would influence its properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-bromo-2-oxopropyl)-3,4-dihydroquinazolin-4-one involves the condensation of 3-bromo-2-oxopropylamine with anthranilic acid followed by cyclization to form the quinazolinone ring.", "Starting Materials": [ "3-bromo-2-oxopropylamine", "anthranilic acid", "acetic anhydride", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-bromo-2-oxopropylamine (1.0 equiv) and anthranilic acid (1.1 equiv) in acetic anhydride and heat the mixture to reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium acetate to neutralize the excess acetic anhydride.", "Step 3: Dilute the mixture with ethanol and filter the precipitated solid.", "Step 4: Wash the solid with ethanol and dry it under vacuum to obtain the intermediate 3-(3-bromo-2-oxopropyl)anthranilic acid.", "Step 5: Dissolve the intermediate in ethanol and add sodium ethoxide to initiate cyclization.", "Step 6: Heat the mixture to reflux for 6 hours and then cool it to room temperature.", "Step 7: Acidify the mixture with hydrochloric acid and filter the precipitated solid.", "Step 8: Wash the solid with water and dry it under vacuum to obtain the final product 3-(3-bromo-2-oxopropyl)-3,4-dihydroquinazolin-4-one." ] } | |
CAS No. |
99851-81-7 |
Molecular Formula |
C11H9BrN2O2 |
Molecular Weight |
281.1 |
Purity |
95 |
Origin of Product |
United States |
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